molecular formula C13H11BF2O3 B1522722 2-(Benzyloxy)-3,5-difluorophenylboronic acid CAS No. 1150114-56-9

2-(Benzyloxy)-3,5-difluorophenylboronic acid

Cat. No. B1522722
CAS RN: 1150114-56-9
M. Wt: 264.03 g/mol
InChI Key: IHFUXROSLRIZDZ-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-3,5-difluorophenylboronic acid” is a chemical compound with the molecular formula CHBFO. It has an average mass of 228.051 Da and a monoisotopic mass of 228.095779 Da .


Chemical Reactions Analysis

The compound could potentially be involved in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-3,5-difluorophenylboronic acid: is utilized in the synthesis of benzyl ethers and esters. This process is significant in organic and medicinal chemistry for the protection of complex alcohol substrates. The compound serves as a mild and convenient reagent that can install protecting groups under neutral conditions, which is particularly beneficial for intricate systems that are sensitive to basic or acidic environments .

Electrophilic Substitution Reactions

The compound is involved in electrophilic substitution reactions where it acts as a benzyl transfer agent. This is crucial for the formation of arylmethyl ethers and esters, which are important intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Pharmaceutical Intermediates

As a boronic acid derivative, 2-(Benzyloxy)-3,5-difluorophenylboronic acid is a key intermediate in the pharmaceutical industry. It is used in the preparation of drug molecules, especially in the development of new therapeutic agents that target specific biological pathways .

Suzuki-Miyaura Cross-Coupling Reactions

This compound plays a vital role in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. This reaction is pivotal for constructing complex organic molecules, including polymers, natural products, and pharmaceuticals .

Mechanism of Action

properties

IUPAC Name

(3,5-difluoro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-6-11(14(17)18)13(12(16)7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFUXROSLRIZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675015
Record name [2-(Benzyloxy)-3,5-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150114-56-9
Record name Boronic acid, B-[3,5-difluoro-2-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)-3,5-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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